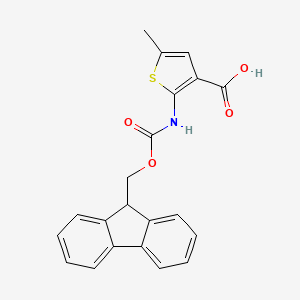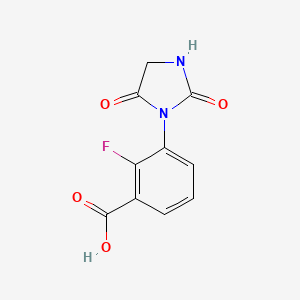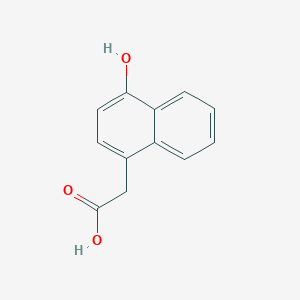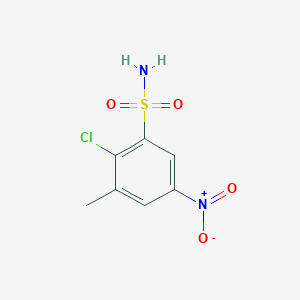![molecular formula C27H25NO5 B13516489 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoicacid](/img/structure/B13516489.png)
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in organic synthesis and peptide chemistry due to its protective properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoic acid typically involves multiple steps:
Formation of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced through a reaction between fluorenylmethanol and phosgene, forming Fmoc chloride.
Attachment to the Oxan-4-yl Group: The Fmoc chloride reacts with an amine group on the oxan-4-yl moiety under basic conditions, typically using a base like triethylamine.
Coupling with Benzoic Acid: The final step involves coupling the Fmoc-protected oxan-4-yl amine with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, forming various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Fmoc group can be substituted under acidic or basic conditions, often replaced by other protective groups or functional moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Strong acids like trifluoroacetic acid (TFA) or bases like piperidine.
Major Products
Oxidation: Oxidized benzoic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoic acid is widely used as a building block in organic synthesis. Its Fmoc group is particularly valuable in peptide synthesis, where it serves as a protective group for amines, allowing for selective deprotection and further functionalization.
Biology
In biological research, this compound is used in the synthesis of peptide-based probes and drugs. Its stability and reactivity make it suitable for creating complex biomolecules that can interact with specific biological targets.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The ability to modify its structure allows for the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in the synthesis of high-performance polymers and advanced materials is particularly noteworthy.
Mechanism of Action
The mechanism of action of 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoic acid involves its ability to act as a protective group in organic synthesis. The Fmoc group protects amine functionalities during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Fmoc group can be selectively removed, revealing the free amine for further functionalization.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid
- 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]benzoic acid
- 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid
Uniqueness
Compared to similar compounds, 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoic acid stands out due to its oxan-4-yl moiety, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring specific spatial arrangements and reactivity profiles.
Properties
Molecular Formula |
C27H25NO5 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)oxan-4-yl]benzoic acid |
InChI |
InChI=1S/C27H25NO5/c29-25(30)18-9-11-19(12-10-18)27(13-15-32-16-14-27)28-26(31)33-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,28,31)(H,29,30) |
InChI Key |
PMGZNVGWORGYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


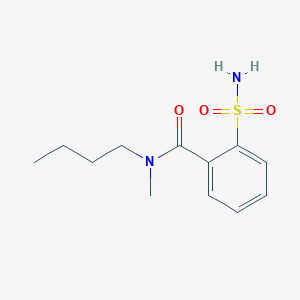
![Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)-](/img/structure/B13516414.png)
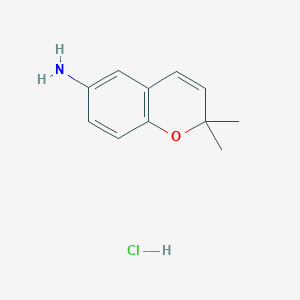

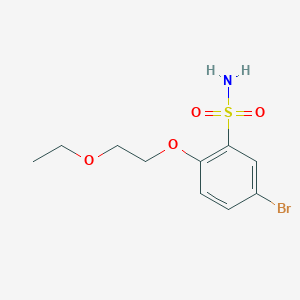
![Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13516447.png)
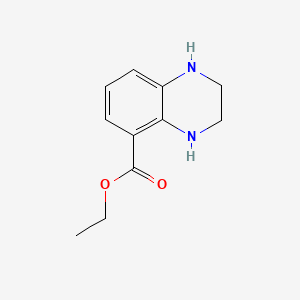
![tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13516455.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13516458.png)
![4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13516459.png)
